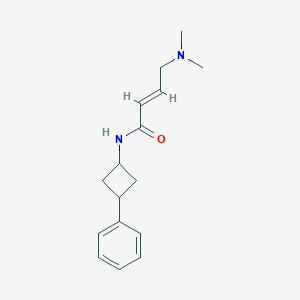

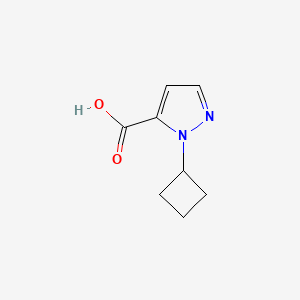

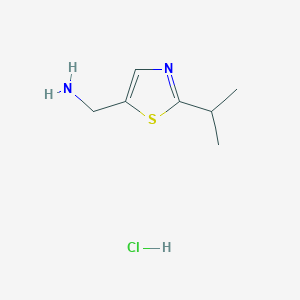

![molecular formula C13H8FN3O3 B2515080 {2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea CAS No. 1445757-76-5](/img/structure/B2515080.png)

{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea is a functionalized heterocyclic molecule that is likely to possess a range of biological activities due to its structural complexity. The presence of a cyano group and a urea moiety within its structure suggests potential utility in medicinal chemistry and as a building block for further chemical transformations.

Synthesis Analysis

The synthesis of related cyanoacetyl urea derivatives has been explored in the literature. For instance, the use of urea as an organo-catalyst in the multicomponent synthesis of various heterocycles has been reported . This method involves a tandem Knoevenagel–cyclocondensation reaction, which could potentially be adapted for the synthesis of 2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea. Additionally, the synthesis of poly-functionalized pyrimidines using cyanoacetyl urea as a precursor has been described, indicating the versatility of the cyanoacetyl urea scaffold in heterocyclic synthesis .

Molecular Structure Analysis

The molecular structure of 2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea would be characterized by the presence of a benzofuran moiety, which is known for its pharmacological importance, and a cyanoacetyl group that can participate in various chemical reactions. The urea group is a common feature in many biologically active compounds and can engage in hydrogen bonding, which may influence the compound's interaction with biological targets.

Chemical Reactions Analysis

The cyano and urea functional groups in the compound are reactive sites that can undergo various chemical reactions. The cyano group can be involved in nucleophilic addition reactions, while the urea moiety can participate in reactions such as the Lossen rearrangement . This rearrangement has been utilized for the synthesis of ureas from carboxylic acids, which could be a relevant reaction for modifying the urea part of the molecule to generate new derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of cyanoacetyl urea derivatives. These might include moderate solubility in organic solvents, the potential for crystallinity due to the presence of multiple functional groups capable of forming hydrogen bonds, and reactivity towards nucleophiles due to the cyano group. The fluorine atom on the benzofuran ring could also influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

科学的研究の応用

Synthesis Methodologies and Applications

Chemical Synthesis and Environmental Benefits One study demonstrates the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of ureas, highlighting an environmentally friendly and cost-effective method. This suggests potential applications of the compound in creating environmentally sustainable chemical reactions (Thalluri et al., 2014).

Heterocyclic Synthesis Research on cyanoacetyl urea showcases its utility in synthesizing poly-functionalized pyrimidines, indicating the compound's role in developing pharmaceuticals with varied biological activities (Othman et al., 2018).

Antimicrobial and Anticancer Potentials Studies focus on synthesizing benzofuran derivatives with potential antimicrobial and anticancer activities. For instance, benzofuranyl aryl ureas and carbamates have been evaluated for their biological significance, suggesting the importance of such structures in medicinal chemistry (Kumari et al., 2019).

Catalysis and Green Chemistry Research into the use of urea as a novel organo-catalyst in multicomponent reactions at room temperature underlines the compound's role in facilitating environmentally benign chemical processes. This reflects the broader applicability of urea derivatives in catalysis and sustainable chemistry practices (Brahmachari & Banerjee, 2014).

Sensing and Detection The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride ions illustrates the potential use of such compounds in analytical chemistry, particularly in the development of sensors for environmental and health-related applications (Younes et al., 2020).

作用機序

将来の方向性

特性

IUPAC Name |

N-carbamoyl-2-cyano-3-(5-fluoro-1-benzofuran-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O3/c14-9-1-2-11-7(3-9)4-10(20-11)5-8(6-15)12(18)17-13(16)19/h1-5H,(H3,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELSNSHKQQIQRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(O2)C=C(C#N)C(=O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

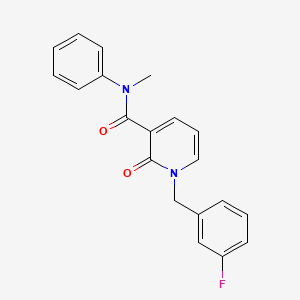

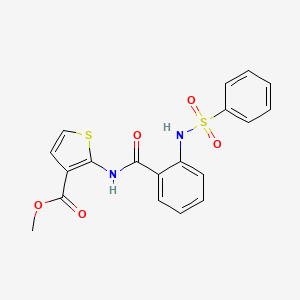

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514998.png)

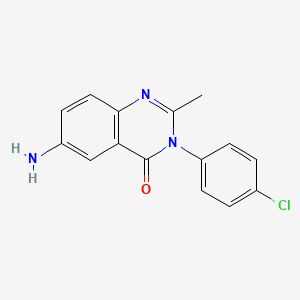

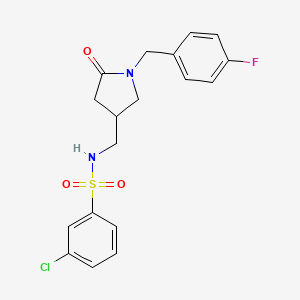

![3-Methyl-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one](/img/structure/B2515002.png)

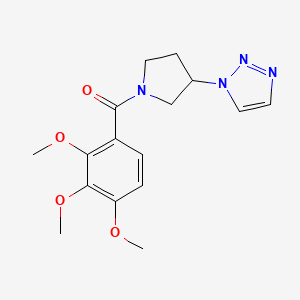

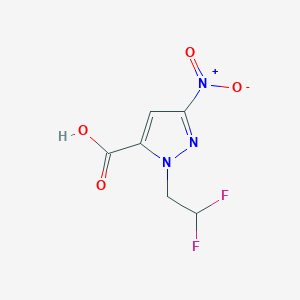

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2515004.png)

![6-Cyclopropyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2515014.png)